2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid
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Overview
Description
2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid is a complex organic compound with a unique structure that includes a chloroacetyl group, an amino group, and a trimethoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid typically involves the reaction of 3,4,5-trimethoxybenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding acids and amines .
Scientific Research Applications
2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The trimethoxybenzoic acid moiety may interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A simpler analog without the chloroacetyl and amino groups.
2-{[(Bromoacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid: A similar compound with a bromoacetyl group instead of a chloroacetyl group.
2-{[(Acetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid: A similar compound with an acetyl group instead of a chloroacetyl group.
Uniqueness
2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from its analogs .
Properties
Molecular Formula |
C13H16ClNO6 |
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Molecular Weight |
317.72 g/mol |
IUPAC Name |
2-[[(2-chloroacetyl)amino]methyl]-3,4,5-trimethoxybenzoic acid |
InChI |
InChI=1S/C13H16ClNO6/c1-19-9-4-7(13(17)18)8(6-15-10(16)5-14)11(20-2)12(9)21-3/h4H,5-6H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
BAPHPKUPVBZACQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)CNC(=O)CCl)OC)OC |
Origin of Product |
United States |
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